3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of tert-butyl chloroformate and trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.
Coupling Reactions: This compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids or ketones .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an amine group that can further react with other molecules. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzoic acid core .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butoxy)carbonyl]-5-hydroxybenzoic acid: This compound has a hydroxyl group instead of a trifluoromethyl group, which affects its reactivity and applications.
3-[(Tert-butoxy)carbonyl]-4-methylbenzoic acid: The presence of a methyl group instead of a trifluoromethyl group results in different chemical properties and uses.
Uniqueness
3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C13H13F3O4 |
---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H13F3O4/c1-12(2,3)20-11(19)8-4-7(10(17)18)5-9(6-8)13(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
SLQOZZZIXSFRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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